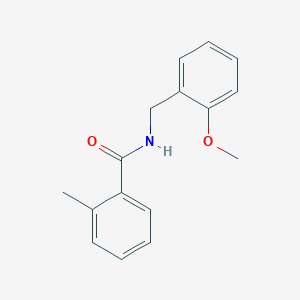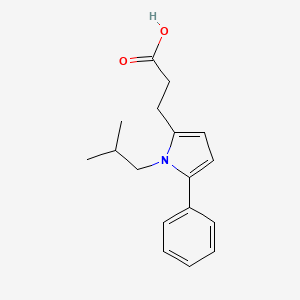
N-(2-methoxybenzyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-methylbenzamide, also known as 2-Methoxy-N-(2-methylphenyl)benzamide, is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Furthermore, we will also list future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its potential use as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and pain. Studies have shown that N-(2-methoxybenzyl)-2-methylbenzamide has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-2-methylbenzamide is complex and not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in cell signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress. Studies have also shown that it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxybenzyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, it also has several limitations, including its low solubility in water and its potential toxicity at high doses. Therefore, careful consideration must be given to the concentration and dosing of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxybenzyl)-2-methylbenzamide. One potential area of research is its use as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in other scientific research applications. Furthermore, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Overall, N-(2-methoxybenzyl)-2-methylbenzamide is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of N-(2-methoxybenzyl)-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with 2-methoxybenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and pyridine to form the final product. This method has been extensively studied and optimized for the production of high yields of N-(2-methoxybenzyl)-2-methylbenzamide.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)16(18)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIRVIIJJFBNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)

![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)


![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)

![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)